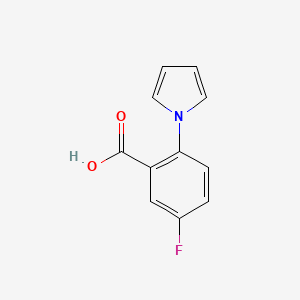

5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXCFCLVCRICIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid

Introduction: The Significance of Fluorinated Heterocycles in Modern Drug Discovery

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the C-F bond, such as high electronegativity, small atomic radius, and the ability to form strong bonds, can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, over 20% of all pharmaceuticals on the market contain at least one fluorine atom.

5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid is a structurally intriguing molecule that combines a fluorinated benzoic acid scaffold with a pyrrole heterocycle. Both of these moieties are prevalent in a wide array of therapeutic agents.[1][2] The pyrrole ring is a key component in numerous anticancer and anti-inflammatory drugs, while fluorinated benzoic acids are important intermediates in the synthesis of various pharmaceuticals.[1][2][3] This unique combination makes this compound a valuable building block for the synthesis of novel drug candidates with potential applications in oncology, inflammation, and infectious diseases.[4][1][2]

This technical guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on practical, field-proven methodologies suitable for researchers and professionals in drug development. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights into potential challenges and optimization strategies.

Primary Synthetic Strategy: A Two-Step Approach

The most direct and widely applicable synthetic route to this compound involves a two-step sequence:

-

Synthesis of the key intermediate, 2-amino-5-fluorobenzoic acid.

-

Construction of the pyrrole ring via a Paal-Knorr condensation.

This approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the robustness and high yields of the individual reactions.

Part 1: Synthesis of 2-amino-5-fluorobenzoic acid

The synthesis of 2-amino-5-fluorobenzoic acid is a critical first step. Several methods have been reported, with a common and efficient route starting from 4-fluoroaniline.[5][6] This method involves a condensation reaction with chloral hydrate and hydroxylamine hydrochloride, followed by a cyclization and subsequent oxidative cleavage.

Reaction Pathway:

Figure 1: Synthetic workflow for 2-amino-5-fluorobenzoic acid.

Detailed Experimental Protocol:

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

-

Preparation of Solutions:

-

Reaction:

-

In a 1000 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add Solution A and heat in an oil bath.

-

Add Solution B to the flask. A white precipitate will form immediately.

-

Heat the mixture to reflux (approximately 95°C) and maintain for 2 hours.[6]

-

-

Work-up and Purification:

-

Cool the reaction mixture and filter the precipitate under reduced pressure.

-

Wash the filter cake with cold water.

-

Recrystallize the crude product from hot water to obtain a white solid of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.[5]

-

Step 2: Synthesis of 5-Fluoro-1H-indole-2,3-dione

-

Cyclization:

-

Carefully add the dried N-(4-fluorophenyl)-2-(hydroxyimino)acetamide to concentrated sulfuric acid with stirring. The reaction is exothermic and should be controlled in an ice bath.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

-

Work-up:

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The product will precipitate out of solution.

-

Filter the precipitate and wash thoroughly with water until the washings are neutral.

-

Step 3: Synthesis of 2-amino-5-fluorobenzoic acid

-

Oxidative Cleavage:

-

Suspend the 5-Fluoro-1H-indole-2,3-dione in an aqueous solution of sodium hydroxide.

-

Add hydrogen peroxide (30% solution) dropwise to the suspension with cooling to maintain the reaction temperature.

-

Stir the reaction mixture until the starting material is consumed.

-

-

Work-up and Purification:

-

Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of 4-5 to precipitate the product.[3]

-

Filter the precipitate and wash with cold water.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., acetone/water) to yield pure 2-amino-5-fluorobenzoic acid.[3]

-

Table 1: Summary of Reaction Parameters for the Synthesis of 2-amino-5-fluorobenzoic acid

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | 4-Fluoroaniline, Chloral hydrate, Hydroxylamine HCl | Water | Reflux | 65-70%[5][6] |

| 2 | N-(4-fluorophenyl)-2-(hydroxyimino)acetamide | Conc. H₂SO₄ | 0°C to RT | - |

| 3 | 5-Fluoro-1H-indole-2,3-dione, H₂O₂, NaOH | Water | Controlled | 80-90%[3] |

Part 2: Paal-Knorr Synthesis of this compound

The Paal-Knorr pyrrole synthesis is a classic and highly efficient method for the formation of pyrroles from a 1,4-dicarbonyl compound and a primary amine.[7] In this case, 2,5-dimethoxytetrahydrofuran serves as a stable and easy-to-handle precursor to succinaldehyde, the required 1,4-dicarbonyl compound.[8][9]

Reaction Pathway:

Figure 2: Paal-Knorr synthesis of the target compound.

Detailed Experimental Protocol:

-

Reaction Setup:

-

Addition of Reagent:

-

Reaction Conditions:

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.[2] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Alternatively, microwave irradiation in the presence of a catalytic amount of iodine under solvent-free conditions can significantly reduce reaction times.[8][11]

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

If using a solvent, remove it under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield this compound.

-

Causality Behind Experimental Choices:

-

Choice of Solvent: Glacial acetic acid is a common solvent for the Paal-Knorr reaction as it also acts as an acid catalyst to promote the hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde.[9]

-

Catalyst: While acetic acid can suffice, other catalysts like iron(III) chloride have been shown to be effective, particularly in aqueous media.[7][12]

-

Microwave-Assisted Synthesis: The use of microwave irradiation provides a more energy-efficient and rapid method for this transformation, often leading to higher yields in shorter reaction times.[8][11]

Alternative Synthetic Strategy: Ullmann Condensation

An alternative approach to the synthesis of N-aryl pyrroles is the Ullmann condensation.[13] This copper-catalyzed cross-coupling reaction involves the reaction of an aryl halide with a nucleophile, in this case, pyrrole.[14][15] For the synthesis of this compound, this would involve the coupling of pyrrole with a suitably substituted fluorobenzoic acid derivative, such as methyl 2-bromo-5-fluorobenzoate, followed by hydrolysis of the ester.

Reaction Pathway:

Figure 3: Ullmann condensation approach.

While a viable route, the Ullmann condensation often requires harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper.[13] However, modern advancements have introduced milder conditions using soluble copper catalysts with various ligands.[15][16] This route is generally less preferred than the Paal-Knorr synthesis for this specific target due to the more forcing conditions and the need for an additional hydrolysis step.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process involving the initial synthesis of 2-amino-5-fluorobenzoic acid, followed by a Paal-Knorr pyrrole condensation with 2,5-dimethoxytetrahydrofuran. This methodology is robust, high-yielding, and utilizes readily available starting materials. The protocols outlined in this guide are designed to be self-validating and provide a solid foundation for researchers in the field of drug discovery and development. The strategic combination of a fluorinated benzoic acid and a pyrrole ring in the target molecule presents a promising scaffold for the development of novel therapeutic agents, underscoring the importance of efficient and reliable synthetic routes.

References

- An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. (n.d.). National Institutes of Health.

- A Comparative Analysis of Solvent Effects in N-Aryl Pyrrole Synthesis from 2,5-Dimethoxytetrahydrofuran. (n.d.). Benchchem.

- Pyrrole synthesis. (n.d.). Organic Chemistry Portal.

- How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications?. (n.d.). FAQ.

- 2,5-Dimethoxytetrahydrofuran as a Versatile Building Block for Heterocyclic Compounds. (n.d.). Benchchem.

- SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). (2017). Diana Tzankova, Stanislava Vladimirova, Lily Peikova, Maya Georgieva.

- The preparation method of 2-amino-5-fluorobenzoic acid. (n.d.). Google Patents.

- 2-Amino-5-fluorobenzoic acid. (n.d.). National Institutes of Health.

- Ullmann condensation. (n.d.). Wikipedia.

- L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (2025). ResearchGate.

- 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure.

- Ullmann Reaction. (n.d.). Organic Chemistry Portal.

- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). National Institutes of Health.

- pyrrol-1-yl)benzoic Acid Derivatives: A Comparative Look at In Silico and In Vitro Studies. (n.d.). Benchchem.

- 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid in Medicinal Chemistry. (n.d.). Benchchem.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). National Institutes of Health.

- 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid in Coordination Chemistry. (n.d.). Benchchem.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 7. journal.uctm.edu [journal.uctm.edu]

- 8. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Pyrrole synthesis [organic-chemistry.org]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. Ullmann Reaction [organic-chemistry.org]

- 15. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Potential Applications of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid is a fluorinated aromatic carboxylic acid containing a pyrrole moiety. This guide provides a comprehensive overview of its predicted chemical properties, potential synthetic routes, and prospective applications in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogs to offer valuable insights for researchers. The unique combination of a benzoic acid, a fluorine atom, and a pyrrole ring suggests its potential as a versatile building block in the development of novel therapeutic agents and functional materials.

Introduction: A Molecule of Interest

The intersection of fluorinated compounds and heterocyclic chemistry has been a fertile ground for the discovery of new molecules with significant biological activity. This compound stands as a noteworthy, albeit less explored, example within this chemical space. The constituent parts of the molecule each contribute to its potential utility:

-

Benzoic Acid Core: A common scaffold in medicinal chemistry, the carboxylic acid group provides a handle for forming amides, esters, and other derivatives, and can act as a key interaction point with biological targets.

-

Fluorine Substitution: The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity.[1][2]

-

Pyrrole Moiety: This aromatic heterocycle is a feature of many natural products and pharmaceuticals, contributing to the electronic properties and biological activity of the parent molecule.[3]

This guide will delve into the predicted characteristics of this molecule, drawing on data from analogous compounds to provide a robust theoretical framework for its study.

Predicted Physicochemical Properties

The properties of this compound can be inferred from related structures. Below is a table summarizing these predicted properties.

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₁₁H₈FNO₂ | Based on chemical structure |

| Molecular Weight | 205.19 g/mol | Calculated from the molecular formula |

| Appearance | Likely a white to off-white solid | General appearance of similar aromatic carboxylic acids[2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from the properties of benzoic acid and its derivatives[4][5] |

| pKa | Estimated to be around 3-4 | The electron-withdrawing nature of the fluorine and pyrrole groups is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2) |

Spectroscopic Characterization: A Predictive Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene and pyrrole rings, as well as the acidic proton of the carboxylic acid.

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 10-13 ppm.[6][7]

-

Benzene Ring Protons: Three protons on the benzene ring will likely appear as complex multiplets in the aromatic region (7-8.5 ppm). The fluorine atom will cause splitting of the adjacent proton signals.

-

Pyrrole Ring Protons: The protons on the pyrrole ring are expected to appear as two distinct multiplets, likely in the range of 6-7.5 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (-COOH): A signal in the downfield region, typically around 165-175 ppm.[4]

-

Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm). The carbon attached to the fluorine atom will show a large coupling constant.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.

-

C-F Stretch: A strong band in the region of 1000-1400 cm⁻¹.

-

C-N and C-H Stretches: Bands corresponding to the pyrrole and benzene rings.

Synthesis and Reactivity

Proposed Synthetic Pathways

The synthesis of this compound can be envisioned through several plausible routes, drawing inspiration from the synthesis of related compounds. A common approach would involve the reaction of a suitably substituted aminobenzoic acid with a pyrrole-forming reagent.

A potential synthetic route is outlined below:

Figure 1. A proposed synthetic workflow for this compound.

This reaction, a variation of the Clauson-Kaas reaction, involves the condensation of an amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst to form the pyrrole ring.[8]

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and reduction.

-

Aromatic Rings: Both the benzene and pyrrole rings are susceptible to electrophilic substitution reactions. The directing effects of the substituents (fluoro, carboxyl, and pyrrolyl groups) will influence the position of substitution.

-

Fluorine Atom: The fluorine atom is generally unreactive towards nucleophilic substitution on the aromatic ring unless activated by strongly electron-withdrawing groups.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it an attractive scaffold for various applications.

Medicinal Chemistry

-

Enzyme Inhibition: The benzoic acid moiety can act as a pharmacophore to target the active sites of various enzymes. For instance, fluorinated benzoic acids have been explored as building blocks for kinase inhibitors.[2]

-

Anticancer Agents: Pyrrole-containing compounds have shown a broad range of anticancer activities.[3] The combination with a fluorinated benzoic acid could lead to the development of novel cytotoxic agents.

-

Antimicrobial Agents: Both pyrrole and salicylic acid (a hydroxybenzoic acid) derivatives are known to possess antibacterial and antifungal properties.[3]

The workflow for investigating the biological activity of this compound is visualized below:

Figure 2. A generalized workflow for the biological evaluation of the title compound.

Materials Science

-

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming coordination polymers or MOFs.[8] The pyrrole and fluoro substituents can tune the electronic and structural properties of these materials.

-

Organic Electronics: Pyrrole-based polymers are known for their conducting properties. Derivatives of this benzoic acid could be explored as monomers for the synthesis of novel functional polymers.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling aromatic carboxylic acids should be followed. Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed.[9][10][11][12][13]

Recommended Handling Procedures:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

Conclusion

This compound represents a promising yet underexplored molecule with significant potential in both medicinal chemistry and materials science. This guide has provided a comprehensive, albeit predictive, overview of its chemical properties, synthesis, and potential applications based on the known characteristics of its constituent moieties and related analogs. It is hoped that this technical guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into this intriguing compound and unlocking its full potential.

References

- Vertex Pharmaceuticals Inc. (2019). Supporting Information.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).

- Nordmann. (n.d.). 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-benzoic acid methyl ester.

- ChemSrc. (n.d.). CAS 1235865-75-4: Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate.

- Sigma-Aldrich. (2024). Safety Data Sheet: Benzoic acid.

- Apicule. (n.d.). Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate (CAS No: 1235865-75-4).

- PubChem. (n.d.). Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate.

- CymitQuimica. (2024). Safety Data Sheet: 2-Morpholino-5-(1H-pyrrol-1-yl)benzoic acid.

- Carl ROTH. (n.d.). Safety Data Sheet: 5-Fluoroorotic acid.

- Fisher Scientific. (2025). Safety Data Sheet: 2-(1-Pyrrolyl)benzoic acid.

- ChemicalBook. (n.d.). 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid synthesis.

- PharmaCompass. (n.d.). 1235865-75-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- Aarti Pharmalabs Limited. (n.d.). CAS 1235865-75-4 Venetoclax Intermediate Manufacturers, Exporters & Suppliers in India.

- PubChem. (n.d.). 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid.

- Ossila. (n.d.). 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0.

- BenchChem. (n.d.). Application Notes and Protocols: 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid in Coordination Chemistry.

- PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid.

- Pharmaffiliates. (n.d.). 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoic Acid.

- BenchChem. (n.d.). Application Notes and Protocols: 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid in Medicinal Chemistry.

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

- ChemicalBook. (2025). Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.

-

PubMed Central (PMC). (n.d.). An Update on the Synthesis of Pyrrolo[14][15]benzodiazepines. Retrieved from

- Veeprho. (n.d.). 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid.

- BLDpharm. (n.d.). 5-Fluoro-2-(pyrimidin-5-yloxy)benzoic acid.

- AHH Chemical Co., Ltd. (n.d.). 1235865-75-4 | Benzoic acid, 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-, methyl ester.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).

- ChemicalBook. (n.d.). Benzoic acid(65-85-0) 1H NMR spectrum.

- PubChem. (n.d.). 3-(2,5-Dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid.

Sources

- 1. CAS 1235865-75-4: Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl… [cymitquimica.com]

- 2. ossila.com [ossila.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid | C15H16N2O3 | CID 2814298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

- 14. rsc.org [rsc.org]

- 15. 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-benzoic acid methyl ester (1235865-75-4) at Nordmann - nordmann.global [nordmann.global]

A Technical Guide to the Spectroscopic Characterization of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid, a compound of interest in medicinal chemistry and materials science. In the absence of extensive publicly available experimental data for this specific molecule, this guide synthesizes information from closely related analogs and foundational spectroscopic principles to present a robust predictive analysis. We will delve into the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, explaining the rationale behind the predicted spectral features. This document is designed to serve as a practical resource for researchers in the synthesis, identification, and characterization of this and similar compounds.

Introduction: The Structural Rationale

This compound incorporates three key functional moieties: a fluorinated benzoic acid, a pyrrole ring, and a carboxylic acid. The interplay of these groups dictates the molecule's electronic environment and, consequently, its spectroscopic signature. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group, combined with the aromaticity of the pyrrole and benzene rings, creates a unique electronic landscape that can be probed by various spectroscopic techniques. Understanding these interactions is paramount for unambiguous structural elucidation.

Predicted Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound. These predictions are based on the analysis of similar compounds and established spectroscopic theory.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be complex due to the coupling between protons on both the benzene and pyrrole rings, as well as through-space coupling with the fluorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H (Pyrrole, α) | 7.0 - 7.2 | t | J ≈ 2.5 |

| H (Pyrrole, β) | 6.2 - 6.4 | t | J ≈ 2.5 |

| H (Benzoic Acid, H-3) | 7.5 - 7.7 | dd | J(H-H) ≈ 9.0, J(H-F) ≈ 4.5 |

| H (Benzoic Acid, H-4) | 7.2 - 7.4 | ddd | J(H-H) ≈ 9.0, J(H-H) ≈ 2.5, J(H-F) ≈ 8.5 |

| H (Benzoic Acid, H-6) | 8.0 - 8.2 | dd | J(H-H) ≈ 2.5, J(H-F) ≈ 2.5 |

| COOH | 10.0 - 13.0 | br s | - |

Causality behind Predictions: The chemical shifts of the pyrrole protons are influenced by the electron-withdrawing nature of the attached benzoic acid.[1] The protons on the benzoic acid ring exhibit splitting patterns due to both proton-proton and proton-fluorine couplings. The proton ortho to the fluorine (H-6) is expected to show a smaller H-F coupling constant compared to the meta proton (H-4). The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will be characterized by signals from the pyrrole and benzoic acid carbons, with the latter showing coupling to the fluorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling to Fluorine (J, Hz) |

| C (Pyrrole, α) | 120 - 125 | - |

| C (Pyrrole, β) | 110 - 115 | - |

| C (Benzoic Acid, C-1) | 135 - 140 | d, J ≈ 2-4 |

| C (Benzoic Acid, C-2) | 140 - 145 | d, J ≈ 8-10 |

| C (Benzoic Acid, C-3) | 125 - 130 | d, J ≈ 20-25 |

| C (Benzoic Acid, C-4) | 118 - 122 | d, J ≈ 20-25 |

| C (Benzoic Acid, C-5) | 160 - 165 | d, J ≈ 240-250 |

| C (Benzoic Acid, C-6) | 115 - 120 | d, J ≈ 5-7 |

| COOH | 165 - 170 | s |

Causality behind Predictions: The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond C-F coupling constant. The other carbons in the benzoic acid ring will show smaller two-, three-, and four-bond C-F couplings. The chemical shifts are estimated based on the additive effects of the substituents on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data

| Technique | Expected [M+H]⁺ or [M-H]⁻ | Key Fragmentation Peaks |

| Electrospray Ionization (ESI) | 220.0561 (positive mode), 218.0415 (negative mode) | Loss of H₂O, loss of COOH, fragmentation of the pyrrole ring |

Causality behind Predictions: The exact mass is calculated based on the molecular formula C₁₁H₈FNO₂. The fragmentation pattern in ESI-MS is expected to involve the loss of the carboxylic acid group and water. Further fragmentation of the pyrrole and benzene rings is also anticipated.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N stretch | 1300 - 1350 | Medium |

| C-F stretch | 1100 - 1250 | Strong |

Causality behind Predictions: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[2] The C=O stretch will be a strong, sharp peak.[3] The aromatic C=C stretches and the C-F stretch are also expected to be prominent features in the spectrum.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above. These protocols are designed to be self-validating and are based on standard laboratory practices.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

To confirm the acidic proton, add a drop of D₂O to the NMR tube and re-acquire the spectrum. The COOH peak should disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase and baseline correct the spectra.

-

Integrate the ¹H signals and reference the spectra to the residual solvent peak.

-

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Calibrate the instrument using a standard calibration mixture.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire data in both positive and negative ion modes over an appropriate m/z range.

-

Perform MS/MS fragmentation analysis on the parent ion to aid in structural elucidation.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion.

-

Propose elemental compositions for the parent and fragment ions.

-

Correlate the fragmentation pattern with the proposed structure.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

-

-

Instrument Setup:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

-

Data Acquisition:

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Identify and label the characteristic absorption bands.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the characterization process.

Caption: General workflow for the synthesis and spectroscopic characterization.

Caption: Detailed workflow for NMR-based structural elucidation.

Conclusion

References

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

Sources

- 1. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

1H NMR and 13C NMR of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid

Authored by: Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2][3] This guide offers a comprehensive technical overview of the ¹H and ¹³C NMR analysis of this compound, a compound of interest in pharmaceutical and materials science research. As a molecule featuring a fluorinated aromatic ring, a pyrrole substituent, and a carboxylic acid, its NMR spectra exhibit a rich tapestry of information arising from the interplay of these functional groups. This document is intended for researchers, scientists, and drug development professionals, providing not only procedural details but also the underlying scientific principles that govern the spectral characteristics of this molecule.

Core Principles of NMR Spectroscopy

At its heart, NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[2][4] When placed in a strong external magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation induces transitions between these states, and the precise frequency required for this resonance is exquisitely sensitive to the local electronic environment of the nucleus.[1][3] This sensitivity is what allows us to deduce detailed structural information.

PART 1: ¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons on the benzoic acid ring and the pyrrole moiety. The chemical shifts, multiplicities (splitting patterns), and integration values of these signals are key to a full structural elucidation.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

A meticulously prepared sample is paramount for acquiring a high-quality NMR spectrum.[5][6]

Methodology:

-

Sample Weighing: Accurately weigh 5-25 mg of this compound.[5][7]

-

Solvent Selection: Choose a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton of the carboxyl group.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7][8]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean 5 mm NMR tube.[5][9]

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[7]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer, typically operating at a frequency of 400 MHz or higher for better resolution.

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectral Features and Interpretation

The interpretation of the ¹H NMR spectrum involves analyzing the chemical shifts (δ), coupling constants (J), and integration of the signals.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) | 1H |

| Benzoic Acid Ring Protons | 7.0 - 8.5 | Doublet, Doublet of Doublets | 3H |

| Pyrrole Protons (α to N) | ~6.5 - 7.5 | Triplet or Multiplet | 2H |

| Pyrrole Protons (β to N) | ~6.0 - 6.5 | Triplet or Multiplet | 2H |

Causality Behind Expected Shifts and Splitting:

-

Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and potential hydrogen bonding, resulting in a downfield chemical shift, often appearing as a broad singlet.[10]

-

Benzoic Acid Ring Protons: These aromatic protons will appear in the range of 7.0-8.5 ppm. The electron-withdrawing nature of the carboxylic acid and the fluorine atom will influence their precise shifts. The proton ortho to the carboxylic acid is expected to be the most downfield. The fluorine atom will introduce additional splitting (J-coupling) to the adjacent protons.

-

Pyrrole Protons: The protons on the pyrrole ring are in a more electron-rich environment compared to the benzoic acid ring, thus they will appear more upfield. The protons alpha to the nitrogen will be at a slightly different chemical shift than the beta protons. They will exhibit coupling to each other.

PART 2: ¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the number and electronic environment of the carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Sample Preparation and Acquisition

The procedure for ¹³C NMR is similar to that for ¹H NMR, but typically requires a more concentrated sample due to the lower natural abundance of the ¹³C isotope.[7]

Methodology:

-

Sample Weighing: Use a larger sample size, typically 50-100 mg, to ensure a good signal-to-noise ratio in a reasonable time.[7]

-

Solvent and Preparation: Follow the same dissolution and filtration steps as for ¹H NMR sample preparation.

-

Data Acquisition: Acquire the ¹³C NMR spectrum, which will require a longer acquisition time compared to the ¹H spectrum. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon.

Predicted ¹³C NMR Spectral Features and Interpretation

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in this compound.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 165 - 175 |

| Benzoic Acid Ring (C-F) | 155 - 165 (doublet) |

| Benzoic Acid Ring (C-N) | 135 - 145 |

| Benzoic Acid Ring (Other) | 115 - 135 |

| Pyrrole Carbons (α to N) | 115 - 125 |

| Pyrrole Carbons (β to N) | 105 - 115 |

Causality Behind Expected Shifts:

-

Carboxylic Acid Carbon: This carbon is highly deshielded due to the two electronegative oxygen atoms, causing it to appear significantly downfield.[11]

-

Fluorinated Carbon: The carbon directly attached to the fluorine atom will exhibit a large downfield shift and will appear as a doublet due to one-bond C-F coupling. The effect of fluorine on the chemical shifts of aromatic carbons is a well-documented phenomenon.[12][13]

-

Aromatic and Pyrrole Carbons: The remaining carbons of the benzoic acid and pyrrole rings will resonate in the aromatic region (105-145 ppm). The specific chemical shifts will be influenced by the substituents. The carbons of the electron-rich pyrrole ring are expected to be more shielded (upfield) compared to those in the benzoic acid ring.

Caption: Logical relationship between molecular structure and NMR observables.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The consistency between the ¹H and ¹³C NMR data provides a powerful check on the structural assignment. For instance, the number of signals in the ¹³C spectrum should correspond to the number of unique carbon environments predicted from the proposed structure. Furthermore, two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively correlate proton and carbon signals, providing an unambiguous assignment of the entire molecule.

The ¹H and ¹³C NMR spectra of this compound offer a wealth of structural information. A systematic approach to sample preparation, data acquisition, and spectral interpretation, grounded in the fundamental principles of NMR, allows for a complete and confident characterization of this molecule. The predicted spectral features, based on the known effects of the constituent functional groups, provide a robust framework for the analysis of the experimental data.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

-

Emory University. Small molecule NMR sample preparation. [Link]

-

Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

-

SlideShare. NMR Spectroscopy: Principles, Techniques, and Applications. [Link]

-

Wiley-VCH. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London. Sample Preparation. [Link]

-

National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

bioRxiv. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

Sources

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. longdom.org [longdom.org]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 5. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared and Mass Spectrometric Analysis of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid

This technical guide provides a comprehensive exploration of the infrared (IR) and mass spectrometry (MS) characterization of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid, a molecule of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, practical experimental protocols, and detailed data interpretation.

Introduction: The Significance of this compound

This compound integrates several key functional groups that impart unique chemical and physical properties. The benzoic acid moiety is a common scaffold in medicinal chemistry, while the pyrrole ring is a fundamental heterocyclic structure found in many natural products and pharmaceuticals.[1] The addition of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in drug design.[2] A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and structural elucidation during synthesis and application.

Analytical Workflow: A Holistic Approach

The characterization of this compound relies on a synergistic application of IR and MS techniques. IR spectroscopy provides crucial information about the functional groups present, while mass spectrometry determines the molecular weight and provides insights into the molecule's fragmentation patterns, aiding in structural confirmation.

Caption: Overall workflow for the synthesis and spectroscopic analysis of the target compound.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Theoretical Principles

Covalent bonds can be thought of as springs, with stretching and bending vibrations occurring at specific quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes, resulting in an IR spectrum. The position, intensity, and shape of these absorption bands provide a molecular fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a convenient method for analyzing solid and liquid samples with minimal preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO2 and water vapor).

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Spectral Interpretation

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong | The broadness is due to hydrogen bonding.[3][4] |

| Aromatic Ring | C-H stretch | 3100-3000 | Medium | |

| Pyrrole Ring | N-H stretch | ~3400 | Medium | May be broad if involved in hydrogen bonding. |

| Pyrrole Ring | C-H stretch | ~3100 | Medium | |

| Carboxylic Acid | C=O stretch | 1710-1680 | Strong | Conjugation with the aromatic ring lowers the frequency.[3][4] |

| Aromatic/Pyrrole | C=C stretch | 1625-1465 | Medium-Weak | Multiple bands are expected. |

| Carboxylic Acid | C-O stretch | 1320-1210 | Strong | [3] |

| Aryl-Fluorine | C-F stretch | 1360-1000 | Strong | The exact position is sensitive to the molecular environment.[5] |

| Carboxylic Acid | O-H bend (out-of-plane) | ~960-900 | Broad, Medium | Also known as the "OH wag".[4] |

Key Interpretive Insights:

-

The very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[3][6]

-

The strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) group. Its position suggests conjugation with the aromatic ring.[4]

-

The presence of a strong band in the 1360-1000 cm⁻¹ range is consistent with the C-F stretching vibration.[5]

-

The N-H stretching vibration of the pyrrole ring is expected around 3400 cm⁻¹.

Mass Spectrometry: Determining Molecular Weight and Structure

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Theoretical Principles

In a mass spectrometer, a sample is first ionized. The resulting ions are then accelerated and separated based on their m/z ratio by electric and/or magnetic fields. Finally, the ions are detected, and their relative abundance is plotted against their m/z ratio to generate a mass spectrum.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound.[1]

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated by their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Spectral Interpretation

The expected molecular weight of this compound (C₁₁H₈FNO₂) is 217.19 g/mol .

Expected Observations in the Mass Spectrum:

-

Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): In positive ion mode ESI, the protonated molecule [M+H]⁺ would be observed at m/z 218. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 216.

-

Isotope Peaks: Due to the natural abundance of ¹³C, a small peak at M+1 (m/z 219 in positive mode) will be observed.

Fragmentation Analysis (Tandem MS/MS):

To gain further structural information, tandem mass spectrometry (MS/MS) can be performed. In this experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed.

Caption: A plausible fragmentation pathway for this compound.

| m/z | Proposed Fragment | Neutral Loss | Notes |

| 217 | [C₁₁H₈FNO₂]⁺˙ | - | Molecular Ion |

| 172 | [C₁₁H₈FN]⁺˙ | COOH | Loss of the carboxylic acid group. |

| 144 | [C₁₀H₇F]⁺˙ | COOH, N | Loss of carboxylic acid and nitrogen. |

| 121 | [C₇H₅FO]⁺ | C₄H₃N | Loss of the pyrrole moiety. |

| 95 | [C₆H₄F]⁺ | C₅H₄NO₂ | Formation of the fluorophenyl cation. |

Expert Insights on Fragmentation:

-

The loss of the carboxylic acid group (45 Da) is a common fragmentation pathway for benzoic acids.[7]

-

Decarboxylation (loss of CO₂, 44 Da) is also a characteristic fragmentation of benzoic acids.[7]

-

Cleavage of the bond between the benzoic acid and pyrrole moieties can lead to fragments corresponding to each ring system.

Conclusion: A Multi-faceted Analytical Approach

The comprehensive characterization of this compound is effectively achieved through the complementary use of infrared spectroscopy and mass spectrometry. IR spectroscopy confirms the presence of the key functional groups—carboxylic acid, pyrrole, and the carbon-fluorine bond—while mass spectrometry provides an accurate molecular weight and valuable structural information through fragmentation analysis. This dual-spectroscopic approach ensures a high degree of confidence in the identity and purity of the synthesized compound, which is critical for its application in research and development.

References

- BenchChem. Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.

-

Wikipedia. Carbon–fluorine bond. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Available from: [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 53242-70-9, 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid. PubChem.

- Lord, R. C., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. Journal of Chemical Physics, 10(6), 328-341.

- Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225.

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

-

NIST. Pyrrole. In NIST Chemistry WebBook. Available from: [Link]

- Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342.

-

Michigan State University Department of Chemistry. Infrared Spectrometry. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1. Available from: [Link]

-

Wiley. Fragmentation Processes in Mass Spectrometry. In Structure Determination of Organic Compounds. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility and Stability of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Early-Stage Physicochemical Characterization in Drug Development

In the landscape of modern drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles that determine the ultimate success of a potential therapeutic are its fundamental physicochemical properties. It is with this understanding that we present this in-depth technical guide on the solubility and stability of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid , a novel compound with a structural motif suggestive of diverse pharmacological potential.

This document is not merely a collection of protocols; it is a strategic guide designed to provide researchers, medicinal chemists, and formulation scientists with the foundational knowledge and practical methodologies required to thoroughly characterize this, or any, NCE. By elucidating the "why" behind the "how," we aim to empower you to make informed decisions that will de-risk your development programs, accelerate timelines, and ultimately, increase the probability of success. As we have full editorial control, this guide is structured to logically flow from theoretical considerations to practical, actionable experimental plans, ensuring a comprehensive understanding of the core topic.

Molecular Profile and Predicted Physicochemical Properties of this compound

Before embarking on any experimental characterization, a thorough in-silico analysis of the target molecule is an indispensable first step. The structure of this compound, featuring a fluorinated benzoic acid scaffold linked to a pyrrole ring, presents an interesting interplay of functional groups that will govern its behavior.

The fluorine atom at the 5-position is a strong electron-withdrawing group, which is anticipated to significantly influence the acidity of the carboxylic acid moiety. This, in turn, will have a profound impact on its pH-dependent solubility. The pyrrole ring, a five-membered aromatic heterocycle, contributes to the overall lipophilicity and provides potential sites for metabolic transformation or degradation.

To provide a quantitative starting point for our investigation, we have utilized computational models to predict the key physicochemical properties of this compound. These values, summarized in the table below, will serve as the basis for the design of our experimental protocols.

| Property | Predicted Value | Implication in Drug Development |

| Molecular Formula | C₁₁H₈FNO₂ | - |

| Molecular Weight | 205.19 g/mol | Adherence to Lipinski's Rule of Five |

| pKa (acidic) | ~3.8 | Weakly acidic, suggesting pH-dependent aqueous solubility. Ionization will increase significantly above pH 3.8. |

| logP | ~2.5 | Moderate lipophilicity, indicating a balance between aqueous solubility and membrane permeability. |

| Aqueous Solubility | Predicted to be low in acidic pH, increasing with pH. | Formulation strategies may be required to enhance bioavailability. |

Note: These values are computationally predicted and require experimental verification.

A Rigorous Approach to Solubility Determination

The solubility of an NCE is a critical determinant of its absorption and bioavailability. A compound must be in solution to be absorbed across biological membranes. Therefore, a comprehensive understanding of its solubility in various aqueous and organic media is paramount.

The Scientific Rationale for Multi-faceted Solubility Assessment

A singular solubility value is insufficient for a thorough pre-formulation assessment. We must consider:

-

pH-Dependent Aqueous Solubility: The ionization state of a molecule, governed by its pKa and the pH of the surrounding medium, drastically affects its solubility. For an acidic compound like this compound, solubility is expected to be lowest at low pH (in its neutral form) and increase as the pH rises above its pKa, leading to the formation of the more soluble carboxylate salt.

-

Biorelevant Media Solubility: Solubility in simulated gastric and intestinal fluids provides a more accurate prediction of in-vivo dissolution and absorption compared to simple aqueous buffers.

-

Organic Solvent Solubility: Knowledge of solubility in various organic solvents is crucial for developing purification, crystallization, and formulation processes, including the preparation of stock solutions for in-vitro and in-vivo studies.

Experimental Workflow for Comprehensive Solubility Profiling

The following diagram outlines a systematic approach to the solubility assessment of this compound.

Caption: Workflow for forced degradation studies.

Detailed Experimental Protocol: Forced Degradation Study

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water, 1:1).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at 80°C.

-

Photodegradation: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots from the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: For acid and base hydrolysis, neutralize the samples with an equivalent amount of base or acid, respectively, before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from all major degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound at each time point.

-

Identify the major degradation products using the mass spectrometry data.

-

Perform a mass balance to ensure that all degradation products have been accounted for.

-

Development of a Stability-Indicating Analytical Method (SIAM)

A robust SIAM is the cornerstone of any stability study. The primary objective is to develop an analytical procedure, typically HPLC, that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation, without interference from any other components in the sample.

The development of a SIAM involves a systematic approach to optimize chromatographic conditions such as the column chemistry, mobile phase composition (including pH and organic modifiers), gradient elution profile, and detector wavelength. The method must be validated according to ICH Q2(R2) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By integrating in-silico predictions with rigorous, well-defined experimental protocols, researchers can build a robust data package that is essential for informed decision-making in the drug development process.

The predicted physicochemical properties suggest that this compound is a weakly acidic compound with moderate lipophilicity and likely pH-dependent aqueous solubility. The presence of the pyrrole ring indicates a potential for hydrolytic, oxidative, and photolytic degradation, which must be thoroughly investigated through the forced degradation studies outlined herein.

The successful execution of these studies will not only provide a deep understanding of the intrinsic properties of this NCE but will also lay the groundwork for the development of a stable and bioavailable drug product. The insights gained from this early-stage characterization are invaluable for guiding formulation strategies, establishing appropriate storage conditions, and ensuring the quality, safety, and efficacy of a potential new medicine.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). Available from: [Link]

An In-Depth Technical Guide to the Potential Biological Activity of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid is a novel chemical entity with significant therapeutic potential, integrating three key pharmacophores: a fluorinated benzene ring, a pyrrole moiety, and a benzoic acid group. While direct biological data for this specific compound is not yet extensively published, a comprehensive analysis of its structural components suggests a strong likelihood of it exhibiting a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a hypothesis-driven exploration of these potential activities, outlining plausible mechanisms of action and detailing robust experimental protocols for their investigation. By grounding our hypotheses in the established activities of analogous compounds, we offer a scientifically rigorous framework for the preclinical evaluation of this compound, aiming to accelerate its journey from a promising molecule to a potential therapeutic agent.

Introduction: A Molecule of Interest

The convergence of a fluorinated benzene ring, a pyrrole moiety, and a benzoic acid functional group in this compound creates a molecule with a high potential for diverse biological activities. The strategic inclusion of a fluorine atom can enhance metabolic stability and binding affinity to target proteins.[1][2] The pyrrole ring is a common feature in numerous FDA-approved drugs with applications ranging from oncology to infectious diseases.[3][4][5] Furthermore, benzoic acid and its derivatives are well-documented for their wide-ranging pharmacological properties.[6][7][8][9][10][11]

This technical guide will explore the synergistic potential of these three components, proposing a roadmap for the systematic investigation of this compound's biological profile.

Hypothesized Biological Activities and Mechanisms of Action

Based on the known biological activities of its constituent moieties, we hypothesize that this compound may exhibit significant anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

The presence of the 5-fluoro substituent is reminiscent of the widely used anticancer drug 5-fluorouracil (5-FU), which inhibits thymidylate synthase, leading to the disruption of DNA synthesis and repair.[12][13][14][15] While the mechanism of this compound is likely to be distinct from that of 5-FU, the fluorine atom may still play a crucial role in its cytotoxic effects. Pyrrole-containing compounds have also demonstrated a variety of anticancer activities.[16]

Proposed Mechanism of Action: We hypothesize that this compound may exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the NF-κB pathway.[10] The molecule could also potentially induce apoptosis by targeting pro- and anti-apoptotic proteins.

Caption: Proposed anti-inflammatory mechanism of action.

Antimicrobial Activity

Both pyrrole and benzoic acid derivatives have reported antibacterial and antifungal properties. [9][16]The mechanism of action for benzoic acid's antimicrobial effects often involves the disruption of cellular pH balance. [11]Pyrrole-containing compounds can also act as quorum sensing inhibitors, which interferes with bacterial communication and biofilm formation. [17] Proposed Mechanism of Action: this compound may exhibit antimicrobial activity by disrupting microbial cell membranes, inhibiting essential enzymes, and potentially interfering with quorum sensing pathways.

Caption: Proposed antimicrobial mechanism of action.

Proposed Experimental Protocols

To validate the hypothesized biological activities, a systematic and rigorous experimental approach is essential. The following protocols provide a framework for the initial in vitro and subsequent in vivo evaluation of this compound.

Synthesis of this compound

A plausible synthetic route can be adapted from methods used for similar compounds, such as the synthesis of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid. [16][18] Protocol:

-

Reaction Setup: Dissolve 2-amino-5-fluorobenzoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Addition of Reagent: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Purification: Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure product.

In Vitro Anticancer Activity Assays

3.2.1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

-

Protocol:

-

Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

-

3.2.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Objective: To determine if the compound induces apoptosis in cancer cells.

-

Protocol:

-

Treat cancer cells with the compound at its IC50 concentration for 24 hours.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer.

-

In Vitro Anti-inflammatory Activity Assays

3.3.1. COX Inhibition Assay

-

Objective: To assess the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

-

Protocol:

-

Use commercially available COX inhibitor screening assay kits.

-

Incubate recombinant COX-1 and COX-2 enzymes with the compound at various concentrations.

-

Add arachidonic acid as the substrate.

-

Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.

-

Calculate the IC50 values for COX-1 and COX-2 inhibition.

-

3.3.2. Cytokine Release Assay

-

Objective: To measure the effect of the compound on the production of pro-inflammatory cytokines.

-

Protocol:

-

Culture macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS).

-

Treat the cells with the compound at various concentrations.

-

Collect the cell culture supernatant after 24 hours.

-

Measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits.

-

In Vitro Antimicrobial Activity Assays

3.4.1. Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Protocol:

-

Perform a serial dilution of the compound in a 96-well microtiter plate with appropriate growth media.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates under appropriate conditions.

-

Determine the MIC by visual inspection for the absence of growth.

-

3.4.2. Biofilm Inhibition Assay

-

Objective: To assess the ability of the compound to prevent biofilm formation.

-

Protocol:

-

Grow the test microorganism in a 96-well plate in the presence of sub-MIC concentrations of the compound.

-

After incubation, wash the wells to remove non-adherent cells.

-

Stain the adherent biofilm with crystal violet.

-

Solubilize the stain and measure the absorbance to quantify biofilm formation.

-

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical IC50 Values for Anticancer Activity

| Cell Line | This compound (µM) | Doxorubicin (µM) |

| MCF-7 (Breast) | [Insert Value] | [Insert Value] |

| A549 (Lung) | [Insert Value] | [Insert Value] |

| HCT116 (Colon) | [Insert Value] | [Insert Value] |

Table 2: Hypothetical IC50 Values for Anti-inflammatory Activity

| Enzyme/Target | This compound (µM) | Indomethacin (µM) |

| COX-1 | [Insert Value] | [Insert Value] |

| COX-2 | [Insert Value] | [Insert Value] |

Table 3: Hypothetical MIC Values for Antimicrobial Activity

| Microorganism | This compound (µg/mL) | Ciprofloxacin (µg/mL) |

| S. aureus | [Insert Value] | [Insert Value] |

| E. coli | [Insert Value] | [Insert Value] |

| C. albicans | [Insert Value] | [Insert Value] |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The in-depth analysis presented in this guide, based on the established biological activities of its constituent chemical moieties, strongly supports its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The proposed experimental protocols provide a clear and scientifically rigorous path for the validation of these hypotheses.